molecular formula C27H26ClN3O3 B2996888 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 874615-76-6

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No. B2996888
CAS RN: 874615-76-6
M. Wt: 475.97
InChI Key: HBMDHUWDJNQBFT-UHFFFAOYSA-N
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Description

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Stabilities and Docking Studies

  • A study on benzimidazole derivatives bearing 1,2,4-triazole highlights their potential as EGFR inhibitors, offering insights into their conformations, tautomeric properties, and anti-cancer properties through density functional theory and molecular docking. The research demonstrates the importance of specific intermolecular hydrogen bonds in enhancing binding affinity and potential anti-cancer activity (A. Karayel, 2021).

Synthesis and Characterization of Novel Compounds

  • Another study details the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This research showcases the versatility of ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate in forming novel compounds through conjugate and direct additions, leading to the creation of various pyridines and fused pyridines in ethanolic solutions (F. Latif et al., 2003).

Antimicrobial Activities of Synthesized Derivatives

  • Research into the synthesis of thiazoles and their fused derivatives discusses the antimicrobial activities of newly synthesized products against bacterial and fungal isolates. The study provides a comprehensive analysis of the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one towards various reagents, leading to the synthesis of arylidene, pyridine, thiophene, and anilide derivatives with notable in vitro antimicrobial activity (Wagnat W. Wardkhan et al., 2008).

Electropolymerization and Polymer Properties

  • A study on the synthesis and electrochemical properties of a new benzimidazole derivative as the acceptor unit in donor-acceptor-donor type polymers examines the impact of different donor units on the optical and electronic properties of polymers. This research contributes to the understanding of how these properties are influenced by donor groups, with implications for the development of conducting polymers (Ali Can Ozelcaglayan et al., 2012).

properties

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-2-33-21-13-11-20(12-14-21)31-18-19(17-26(31)32)27-29-23-8-4-5-9-24(23)30(27)15-16-34-25-10-6-3-7-22(25)28/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMDHUWDJNQBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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